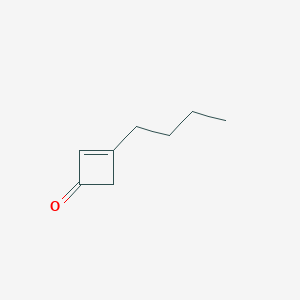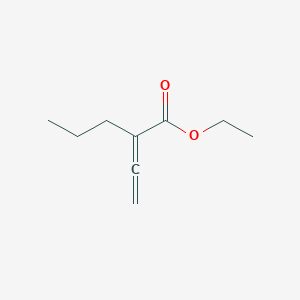
Ethyl 2-ethenylidenepentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-ethenylidenepentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound features a unique structure with a vinylidene group, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethenylidenepentanoate typically involves the esterification of 2-ethenylidenepentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The general reaction scheme is as follows:
2-ethenylidenepentanoic acid+ethanolH2SO4ethyl 2-ethenylidenepentanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of azeotropic distillation can help in the removal of water, driving the reaction to completion. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure ester.
化学反応の分析
Types of Reactions
Ethyl 2-ethenylidenepentanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to its corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles such as amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines in the presence of a base.
Major Products Formed
Hydrolysis: 2-ethenylidenepentanoic acid and ethanol.
Reduction: 2-ethenylidenepentanol.
Substitution: Corresponding amides.
科学的研究の応用
Ethyl 2-ethenylidenepentanoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
作用機序
The mechanism of action of ethyl 2-ethenylidenepentanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity. The vinylidene group in its structure allows for unique interactions with nucleophiles, making it a versatile compound in chemical reactions.
類似化合物との比較
Ethyl 2-ethenylidenepentanoate can be compared with other esters such as ethyl acetate and ethyl propionate. While all these compounds share the ester functional group, this compound is unique due to the presence of the vinylidene group, which imparts different reactivity and properties.
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of nail polish removers.
Ethyl propionate: Used in flavorings and fragrances.
Conclusion
This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure allows for various chemical reactions and interactions, making it a valuable subject for scientific research.
特性
CAS番号 |
39579-63-0 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
InChI |
InChI=1S/C9H14O2/c1-4-7-8(5-2)9(10)11-6-3/h2,4,6-7H2,1,3H3 |
InChIキー |
HUCBJLBYFDYLBK-UHFFFAOYSA-N |
正規SMILES |
CCCC(=C=C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


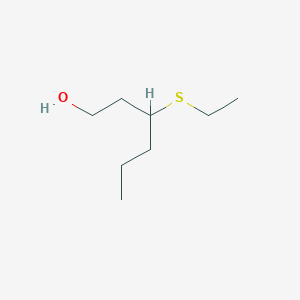
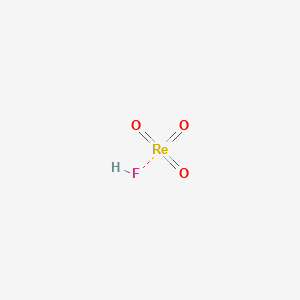
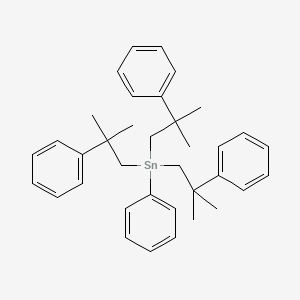
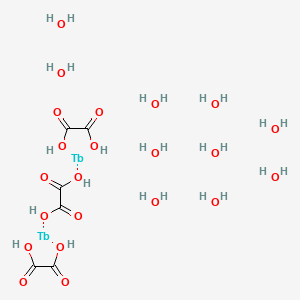
![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
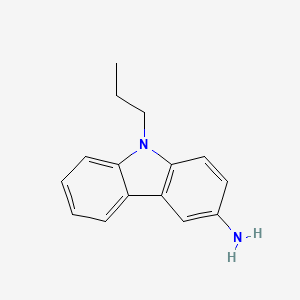
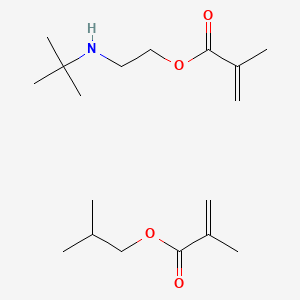
![4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14661070.png)


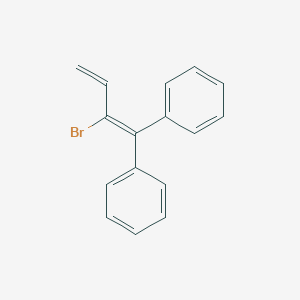
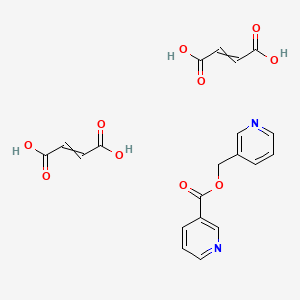
![6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14661108.png)
